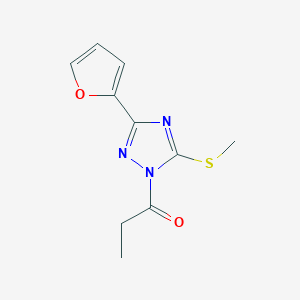![molecular formula C15H14N2O4 B5760430 N-[2-(hydroxymethyl)phenyl]-4-methyl-3-nitrobenzamide](/img/structure/B5760430.png)
N-[2-(hydroxymethyl)phenyl]-4-methyl-3-nitrobenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[2-(hydroxymethyl)phenyl]-4-methyl-3-nitrobenzamide, also known as HMPA, is a chemical compound that has gained significant attention in scientific research due to its unique properties. HMPA is a nitrobenzamide derivative that has been synthesized through various methods and has been extensively studied for its potential applications in the field of medicine and biology.
Mécanisme D'action
N-[2-(hydroxymethyl)phenyl]-4-methyl-3-nitrobenzamide exerts its pharmacological effects by inhibiting the activity of topoisomerase II, an enzyme that is essential for DNA replication and repair. This inhibition leads to the accumulation of DNA strand breaks, which ultimately induces apoptosis in cancer cells. Additionally, this compound inhibits the production of pro-inflammatory cytokines by inhibiting the activity of the transcription factor NF-κB. This inhibition leads to a reduction in inflammation and the associated symptoms.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, inhibit the production of pro-inflammatory cytokines, and have neuroprotective properties. Additionally, this compound has been shown to have antioxidant properties, as it scavenges free radicals and reduces oxidative stress.
Avantages Et Limitations Des Expériences En Laboratoire
N-[2-(hydroxymethyl)phenyl]-4-methyl-3-nitrobenzamide has several advantages for lab experiments. It is relatively easy to synthesize and has a high purity, which makes it ideal for use in biochemical and pharmacological assays. Additionally, this compound has a well-defined mechanism of action, which makes it a useful tool for studying the activity of topoisomerase II and the NF-κB pathway. However, this compound also has some limitations. It is a relatively new compound, and its pharmacological properties are still being studied. Additionally, this compound has not been extensively studied in vivo, which limits its potential applications.
Orientations Futures
For the study of N-[2-(hydroxymethyl)phenyl]-4-methyl-3-nitrobenzamide include the development of this compound derivatives with improved pharmacological properties, the study of this compound in vivo, and the development of new synthesis methods.
Méthodes De Synthèse
N-[2-(hydroxymethyl)phenyl]-4-methyl-3-nitrobenzamide can be synthesized through various methods, including the reaction of 4-methyl-3-nitrobenzoyl chloride with 2-(hydroxymethyl)phenol in the presence of a base, or the reaction of 2-(hydroxymethyl)phenol with 4-methyl-3-nitrobenzoyl chloride in the presence of a base and a catalyst. These methods have been optimized to produce high yields of this compound with high purity.
Applications De Recherche Scientifique
N-[2-(hydroxymethyl)phenyl]-4-methyl-3-nitrobenzamide has been extensively studied for its potential applications in the field of medicine and biology. It has been shown to have anticancer properties, as it induces apoptosis in cancer cells by inhibiting the activity of the enzyme topoisomerase II. This compound has also been shown to have anti-inflammatory properties, as it inhibits the production of pro-inflammatory cytokines. Additionally, this compound has been studied for its potential to treat neurodegenerative diseases, as it has been shown to have neuroprotective properties.
Propriétés
IUPAC Name |
N-[2-(hydroxymethyl)phenyl]-4-methyl-3-nitrobenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O4/c1-10-6-7-11(8-14(10)17(20)21)15(19)16-13-5-3-2-4-12(13)9-18/h2-8,18H,9H2,1H3,(H,16,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXUIYIZYBJMZKD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)NC2=CC=CC=C2CO)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-[(2-ethoxybenzoyl)amino]isophthalic acid](/img/structure/B5760360.png)


![N~1~-cyclopropyl-N~2~-[(2,5-dimethoxyphenyl)sulfonyl]-N~2~-methylglycinamide](/img/structure/B5760384.png)
![N'-{[3-(4-fluorophenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-2-(8-quinolinyloxy)propanohydrazide](/img/structure/B5760393.png)
![4-chloro-2-{[(2-methoxyphenyl)acetyl]amino}benzoic acid](/img/structure/B5760396.png)
![2-[2-(1H-1,2,4-triazol-1-yl)ethoxy]benzonitrile](/img/structure/B5760397.png)
![5-(4-methylphenyl)-7-(trifluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B5760409.png)
![N-[2-(4-chloro-1H-pyrazol-1-yl)ethyl]-N'-(2,3-dichlorophenyl)urea](/img/structure/B5760423.png)

![(2-chlorobenzyl)[2-(dimethylamino)ethyl]methylamine](/img/structure/B5760438.png)

